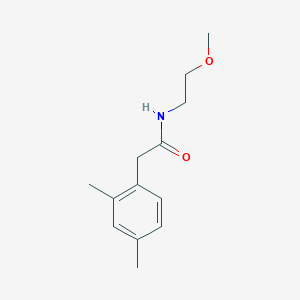![molecular formula C12H14F3NO4 B5371727 5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}-4H-pyran-4-one](/img/structure/B5371727.png)
5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}-4H-pyran-4-one, also known as TFMP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This pyranone derivative is known for its unique chemical properties, which make it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of 5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}-4H-pyran-4-one is complex and not fully understood. However, it is known that this compound acts as a potent inhibitor of certain enzymes and ion channels, which can have a profound effect on cellular signaling and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific biological system being studied. Some of the most notable effects of this compound include the modulation of calcium signaling, the inhibition of ion channels, and the regulation of neurotransmitter release.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}-4H-pyran-4-one is its high potency and specificity. This allows researchers to selectively target specific biological processes and study their effects in detail. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to synthesize and use it effectively.
Future Directions
There are many potential future directions for research involving 5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}-4H-pyran-4-one. Some possible areas of study include the development of new synthetic methods for producing this compound, the identification of new biological targets for this compound, and the exploration of this compound's potential applications in drug discovery and development.
In conclusion, this compound is a valuable tool for scientific research, with a wide range of potential applications in the study of various biological processes. While there are some limitations to its use, the unique chemical properties of this compound make it a valuable asset for researchers in many different fields.
Synthesis Methods
The synthesis of 5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}-4H-pyran-4-one involves a series of complex chemical reactions that require specialized equipment and expertise. One common method for synthesizing this compound involves the reaction of 5-methoxy-2-hydroxybenzaldehyde with 2-(trifluoromethyl)morpholine in the presence of a base catalyst. This reaction produces an intermediate compound, which is then treated with a strong acid to yield the final product.
Scientific Research Applications
5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}-4H-pyran-4-one has a wide range of potential applications in scientific research. One of the most promising areas of study involves the use of this compound as a tool for probing the mechanisms of various biological processes. For example, this compound has been used to study the role of calcium signaling in cells, as well as the regulation of ion channels in neurons.
properties
IUPAC Name |
5-methoxy-2-[[2-(trifluoromethyl)morpholin-4-yl]methyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO4/c1-18-10-7-20-8(4-9(10)17)5-16-2-3-19-11(6-16)12(13,14)15/h4,7,11H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITKRMNUDHDENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)CN2CCOC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}acetamide](/img/structure/B5371655.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5371662.png)

![3-(allylthio)-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5371665.png)
![2-methoxy-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5371677.png)

![4-(1H-imidazol-1-yl)-1-[(3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5371690.png)

![4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5371712.png)
![ethyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5371726.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5371733.png)

![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide](/img/structure/B5371750.png)
![2-[2-(5-chloro-2,3-dimethoxyphenyl)vinyl]quinoline](/img/structure/B5371754.png)